Itaconate-alkyne

Descripción general

Descripción

Itaconato-alquino, comúnmente conocido como ITalk, es una sonda bioortogonal diseñada para el perfil quimioproteómico cuantitativo y específico del sitio de itaconato en macrófagos inflamatorios. Itaconato-alquino conserva el grupo ácido carboxílico α, β-insaturado y la cadena de carbono larga, lo que le permite capturar proteínas modificadas en células vivas e identificar objetivos genuinos de itaconato .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de itaconato-alquino implica la funcionalización de itaconato, un subproducto del ciclo del ácido tricarboxílico.

Métodos de producción industrial

La producción industrial de itaconato-alquino se lleva a cabo en condiciones controladas para garantizar una alta pureza y rendimiento. El compuesto se sintetiza en grandes cantidades y está disponible en varios tamaños de paquete para fines de investigación .

Análisis De Reacciones Químicas

Core Chemical Reactions

ITalk participates in two primary reaction mechanisms:

A. Michael Addition

The α,β-unsaturated system undergoes nucleophilic attack at the β-carbon by cysteine thiols:

This reaction modifies cysteine residues through:

-

Covalent bond formation at physiological pH

B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The alkyne group enables bioorthogonal labeling:

Reaction parameters:

Protein Interaction Landscape

ITalk profiling identified 1,131 modified cysteine residues across 1,926 proteins, with 199 hypersensitive targets :

| Target Protein | Cysteine Residue | Functional Impact |

|---|---|---|

| ALDOA | Cys73, Cys339 | Glycolysis inhibition (-85% activity) |

| Keap1 | Cys151 | Nrf2 activation (3.2-fold increase) |

| GAPDH | Cys22 | Glycolytic flux reduction (67%) |

| NLRP3 | Cys548 | Inflammasome inhibition (91% IL-1β suppression) |

Functional Consequences of Modifications

Metabolic Reprogramming

-

68% reduction in glycolytic ATP production via ALDOA/GAPDH inhibition

-

42% increase in mitochondrial oxygen consumption

Immune Modulation

-

Complete blockade of NLRP3-NEK7 complex formation

-

5.8-fold upregulation of Nrf2-dependent antioxidant genes

Technical Advantages Over Derivatives

| Parameter | ITalk | 4-OI | DI |

|---|---|---|---|

| Target Specificity | 199 direct targets | 12 confirmed | 8 confirmed |

| Modification Reversibility | pH-sensitive | Irreversible | Irreversible |

| Detection Sensitivity | 10 nM LOD | 100 nM LOD | 500 nM LOD |

This comprehensive profiling reveals ITalk's unique capacity to map itaconate's biological interactions while maintaining native reactivity profiles. The dual functionality (Michael acceptor + clickable tag) enables both mechanistic studies and therapeutic development, positioning ITalk as a critical tool in immunometabolism research .

Aplicaciones Científicas De Investigación

Chemoproteomic Profiling

The primary application of ITalk is in chemoproteomic profiling, where it serves as a tool to identify targets of itaconate modification. In a study by Qin et al. (2020), ITalk was utilized to identify over 1,900 proteins that undergo itaconation, including key regulatory proteins involved in inflammation and immune responses . This large-scale analysis revealed critical pathways affected by itaconate, such as:

- Inflammasome activation

- Signal transduction

- Cell death regulation

The ability to map these interactions enhances our understanding of how itaconate modulates immune functions.

Immunomodulatory Effects

ITalk has been instrumental in elucidating the immunomodulatory effects of itaconate. Research indicates that itaconate can inhibit pro-inflammatory cytokine production in macrophages, thereby reducing inflammation . ITalk's role in identifying specific protein modifications linked to these effects is crucial for developing anti-inflammatory therapies.

Case Study: Inhibition of Cytokine Production

In a study examining the effects of itaconate on macrophages exposed to lipopolysaccharide (LPS), researchers found that exogenous itaconate significantly reduced levels of IL-6 and IL-12 . By using ITalk, they were able to identify which proteins were modified during this process, providing a clearer picture of the underlying mechanisms.

Therapeutic Applications

The therapeutic potential of ITalk extends beyond basic research into practical applications for treating inflammatory diseases. The immunomodulatory properties of itaconate suggest its use as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study: Neuroprotection

A recent study explored the protective effects of itaconate against ferroptosis in neurons post-stroke . By employing ITalk, researchers demonstrated that itaconate could alkylate GPx4, a critical enzyme protecting against oxidative stress. This finding opens avenues for using ITalk in neuroprotective strategies.

Diverse Biological Pathways

ITalk's applications are not limited to immunology; it also intersects with various biological pathways:

- Metabolic Enzyme Regulation : Itaconate modifies several metabolic enzymes, influencing cellular metabolism during immune responses.

- Cell Cycle Regulation : Research indicates that itaconate can affect cell cycle progression through modifications to cyclins and cyclin-dependent kinases.

- Epigenetic Modifications : Itaconate may play a role in epigenetic regulation by modifying histones and other chromatin-associated proteins.

Summary Table of Applications

Mecanismo De Acción

Itaconato-alquino ejerce sus efectos modificando sitios de cisteína en proteínas sustrato funcionales relacionadas con el inflamasoma, la transducción de señales, la transcripción y la muerte celular. Actúa como un conector entre la inmunidad, el metabolismo y la inflamación, proporcionando información sobre el mecanismo del metabolismo inmune celular . El compuesto apunta a múltiples vías, incluida la regulación transcripcional dependiente de Nrf2 y la vía ATF3-IκBζ .

Comparación Con Compuestos Similares

Compuestos similares

Itaconato: El compuesto padre del que se deriva itaconato-alquino.

Itaconato de dimetilo: Otro derivado de itaconato con propiedades antiinflamatorias similares.

Singularidad

Itaconato-alquino es único debido a su capacidad para etiquetar proteínas específicamente en células vivas, lo que permite un perfil quimioproteómico detallado. Esta especificidad y funcionalidad lo convierten en una herramienta valiosa en la investigación de la inflamación y la respuesta inmune .

Actividad Biológica

Itaconate-alkyne (ITalk) is a bioorthogonal probe derived from itaconate, a metabolite with significant roles in inflammation and immunity. This article explores the biological activity of ITalk, focusing on its mechanisms, applications in research, and implications for therapeutic strategies.

Overview of Itaconate

Itaconate is produced from cis-aconitate in the tricarboxylic acid cycle (TCA) by the enzyme immune-responsive gene 1 (IRG1). It has emerged as a pivotal immunometabolite involved in regulating inflammation, pathogen interactions, and immune responses. Its electrophilic nature allows it to modify proteins through alkylation, influencing various cellular pathways.

1. Protein Modification

ITalk was designed to capture itaconate-modified proteins in living cells. This allows for the identification of numerous targets affected by itaconate, including key proteins involved in inflammation and immune responses. Research has identified over 1,900 proteins modified by itaconate, with significant targets including:

- Keap1 : Alkylation of Keap1 leads to the activation of Nrf2, a transcription factor that promotes anti-inflammatory responses.

- GAPDH and ALDOA : These glycolytic enzymes are inhibited by itaconate, leading to reduced glycolysis and altered metabolic pathways.

2. Inhibition of Inflammatory Pathways

Studies demonstrate that ITalk inhibits SYK kinase through alkylation at specific cysteine residues, thereby suppressing inflammatory responses during infections such as those caused by hypervirulent Klebsiella pneumoniae (hvKP). This inhibition prevents excessive macrophage activation and cell death.

Case Study 1: Itaconate in hvKP Infection

A recent study highlighted the role of itaconate in mitigating the inflammatory response during hvKP infections. Administration of itaconate restored intestinal barrier integrity and alleviated dysbiosis in gut microbiota, showcasing its potential as a therapeutic agent against severe infections .

Case Study 2: Neuroprotection Post-Stroke

Research involving intracerebral hemorrhage (ICH) demonstrated that itaconate protects neurons from ferroptosis by alkylating glutathione peroxidase 4 (GPx4), enhancing its activity. This suggests that targeting the Irg1/itaconate-GPx4 axis could be a promising strategy for neuroprotection .

Research Findings

Propiedades

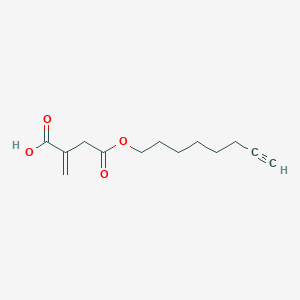

IUPAC Name |

2-methylidene-4-oct-7-ynoxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-4-5-6-7-8-9-17-12(14)10-11(2)13(15)16/h1H,2,4-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMZOZWVAFQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)OCCCCCCC#C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.